N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiolane ring, an oxazole ring, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiolane ring, followed by the introduction of the oxazole ring and the aromatic groups. Common reagents used in these steps include ethyl bromoacetate, sodium hydride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxazole ring or the aromatic groups.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-CHLOROPHENYL)-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHYLPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-21-10-6-18(7-11-21)15-26(20-12-13-32(28,29)16-20)24(27)22-14-23(31-25-22)19-8-4-17(2)5-9-19/h4-11,14,20H,3,12-13,15-16H2,1-2H3 |
InChI Key |
UHQLKALJPUWNQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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